molecular formula C12H11ClN2O2 B13664182 Ethyl 3-amino-7-chloroquinoline-2-carboxylate

Ethyl 3-amino-7-chloroquinoline-2-carboxylate

Cat. No.: B13664182
M. Wt: 250.68 g/mol
InChI Key: JQMDULNZQVLKDF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-7-chloroquinoline-2-carboxylate is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-7-chloroquinoline-2-carboxylate typically involves a multi-step process. One common method is the Friedländer synthesis, which involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing reactive α-methylene functionality . The reaction is usually catalyzed by acids or bases, such as piperidine, pyridine, or sodium hydroxide .

Another method involves the chlorination of ethyl-2-oxoquinoline-3-carboxylates, which are obtained by base-catalyzed Friedländer condensations of o-aminobenzophenones and diethylmalonate . The chlorination is typically carried out using reagents like phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-7-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-3-carboxylic acids, while substitution reactions can produce various quinoline derivatives with different functional groups .

Mechanism of Action

The mechanism of action of ethyl 3-amino-7-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may interfere with DNA replication and protein synthesis in bacterial cells, contributing to its antibacterial activity .

Properties

IUPAC Name

ethyl 3-amino-7-chloroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)11-9(14)5-7-3-4-8(13)6-10(7)15-11/h3-6H,2,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMDULNZQVLKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C2C=CC(=CC2=N1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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